molecular formula C16H17NO6 B567939 Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate CAS No. 1255663-98-9

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Cat. No. B567939
M. Wt: 319.313
InChI Key: KQXKRUDATDKFEL-UHFFFAOYSA-N
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Description

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a special chemical offered by various providers such as BOC Sciences and Benchchem. It has a molecular formula of C16H17NO6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, such as its melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .

Scientific Research Applications

  • Mechanochemical Synthesis and Luminescent Properties

    • Application : This compound has been used in the synthesis of luminescent metal–organic frameworks (MOFs) with high fluorescence intensities, lifetimes, and quantum efficiencies . These materials are of interest for a number of applications such as organic light emitting diodes, fluorescent lighting, luminescent probes for medical imaging, luminescence thermometry, chemical sensors, and molecular magnetorefrigeration .
    • Method : The mechanochemical reactions of benzene-1,4-dicarboxylate (BDC2) and lanthanide carbonates, Ln2(CO3)3 xH2O (Ln = Sm, Eu, Gd, Tb) yield phase pure lanthanide coordination polymers, (Ln0.5Gd0.5)2(1,4-BDC)3(H2O)4 with Ln = Sm, Eu, Tb .
    • Results : Upon excitation with UV light all three compounds display strong emissions, characteristic for the respective optically active lanthanide ion, namely, red for Eu3+, green for Tb3+and orange-red for Sm3+ .
  • Pharmaceutical Applications

    • Application : Piperidines, which include “Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : The specific methods of application or experimental procedures in the pharmaceutical industry would depend on the specific drug being developed and the disease or condition it is intended to treat .
    • Results : The outcomes would also vary depending on the specific application, but the goal would generally be to develop effective treatments for various diseases and conditions .
  • Synthesis of Novel Benzothieno-[3,2’-f][1,3] Oxazepines

    • Application : This compound has been used in the synthesis of novel benzothieno-[3,2’-f][1,3] oxazepines . These compounds are of interest due to their potential pharmacological properties .
    • Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • Results : The outcomes would also vary depending on the specific application, but the goal would generally be to develop effective treatments for various diseases and conditions .
  • Intramolecular Reactions

    • Application : This compound has been used in intramolecular reactions leading to the formation of various piperidine derivatives . These derivatives are of interest due to their potential pharmacological properties .
    • Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • Results : The outcomes would also vary depending on the specific application, but the goal would generally be to develop effective treatments for various diseases and conditions .
  • Synthesis of Biologically Active Piperidines

    • Application : This compound has been used in the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives have shown significant biological activity, making them potential candidates for drug development .
    • Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • Results : The outcomes would also vary depending on the specific application, but the goal would generally be to develop effective treatments for various diseases and conditions .
  • Synthesis of Benzothieno-[3,2’-f][1,3] Oxazepines

    • Application : This compound has been used in the synthesis of novel benzothieno-[3,2’-f][1,3] oxazepines . These compounds are of interest due to their potential pharmacological properties .
    • Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • Results : The outcomes would also vary depending on the specific application, but the goal would generally be to develop effective treatments for various diseases and conditions .

properties

IUPAC Name

dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKRUDATDKFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735067
Record name Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

CAS RN

1255663-98-9
Record name 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255663-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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